tert-Butyl 2-aminonicotinate
Overview
Description
Tert-Butyl 2-aminonicotinate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The tert-butyl esters of aminonicotinic acids, including tert-Butyl 2-aminonicotinate, are synthesized from chloronicotinic acids. These compounds are prepared without the need for purification of intermediates, indicating a straightforward synthesis process (Wright, 2012).
- A one-pot method for synthesizing tert-butyl 6-aminonicotinate is described, highlighting the efficiency of this process. This method extends to the synthesis of a series of carboxylate-substituted heteroaryl amines (Kandalkar et al., 2013).
Application in Protein Research
- O-tert-Butyltyrosine, a related compound, demonstrates the usefulness of the tert-butyl group in protein research. It acts as an NMR tag for high-molecular-weight systems, facilitating the observation of protein structures and interactions (Chen et al., 2015).
Medicinal Chemistry and Drug Development
- The tert-butyl group, often used in medicinal chemistry, can affect the properties of bioactive compounds. Evaluating alternative substituents to tert-butyl groups, such as in this compound, is crucial for optimizing drug properties (Westphal et al., 2015).
Synthesis of Amino Compounds
- Tert-butyl aminocarbonate, which can be used to acylate amines, is synthesized through the reaction of hydroxylamine with di-tert-butyl dicarbonate. This represents a novel compound type and method relevant to the synthesis of amino compounds (Harris & Wilson, 1983).
Electrocatalytic Applications
- An electrocatalytic carboxylation method utilizing this compound shows potential for environmentally friendly and efficient synthesis processes (Feng et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .
Mode of Action
The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .
Biochemical Pathways
The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .
Result of Action
The primary result of the action of this compound is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .
Action Environment
The action of this compound is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.
Properties
IUPAC Name |
tert-butyl 2-aminopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIURPMYMHDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464216-16-8 | |
Record name | tert-butyl 2-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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